4-Phenyl-1-benzofuran-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-benzofuran-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs high-yielding and scalable methods such as free radical cyclization cascades and proton quantum tunneling, which minimize side reactions and enhance yield .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1-benzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols .
Scientific Research Applications
4-Phenyl-1-benzofuran-6-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyl-1-benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Benzothiophene derivatives: These compounds share a similar fused ring structure but contain a sulfur atom instead of oxygen.
Coumarin derivatives: These compounds also have a fused ring structure but differ in their chemical properties and biological activities.
Uniqueness: 4-Phenyl-1-benzofuran-6-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
65095-27-4 |
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Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-phenyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-15(17)11-8-13(10-4-2-1-3-5-10)12-6-7-18-14(12)9-11/h1-9H,(H,16,17) |
InChI Key |
IHPILOXOKAJHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=COC3=CC(=C2)C(=O)O |
Origin of Product |
United States |
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